![molecular formula C17H14N2O3S B5801735 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound that belongs to the family of thiazole derivatives. It is also known as BTA-EG6 and is widely used in scientific research. This compound has gained significant attention due to its unique properties, which make it an excellent candidate for various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of BTA-EG6 involves its ability to bind to specific target proteins and modulate their activity. This compound is known to bind to the hydrophobic pockets of proteins and stabilize their structure. This stabilization leads to the inhibition or activation of the protein's function, depending on the specific protein targeted.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the activity of ion channels. Additionally, this compound has been shown to induce protein aggregation, which can be useful in the study of protein misfolding diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of BTA-EG6 is its high specificity for target proteins, which makes it an excellent tool for studying protein function. Additionally, this compound is highly soluble in aqueous solutions, which makes it easy to use in various lab experiments. However, one of the limitations of BTA-EG6 is its potential toxicity, which can hinder its use in certain applications.
Future Directions
There are several future directions for the use of BTA-EG6 in scientific research. One potential direction is the development of new drugs for the treatment of various diseases using BTA-EG6 as a lead compound. Additionally, the use of BTA-EG6 in the study of protein misfolding diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of new fluorescent probes using BTA-EG6 as a scaffold is another potential future direction for this compound.
Conclusion:
In conclusion, 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a highly versatile compound that has found numerous applications in scientific research. Its unique properties make it an excellent tool for the study of protein function and the development of new drugs for the treatment of various diseases. With ongoing research, BTA-EG6 is expected to play an increasingly important role in scientific research in the future.
Synthesis Methods
The synthesis of BTA-EG6 involves several steps. Initially, 2-aminobenzothiazole is reacted with 4-bromoaniline to form 4-(2-amino-4-bromophenyl)benzothiazole. This intermediate is then reacted with ethylene glycol to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)phenylamine. Finally, the reaction of this intermediate with ethyl acetoacetate yields 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid.
Scientific Research Applications
BTA-EG6 has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-protein interactions and protein-ligand interactions. It has also been used as a tool for the study of protein folding and misfolding. Additionally, BTA-EG6 has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQPXOMIXEADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.